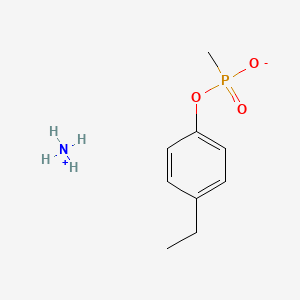
4-ethylphenyl hydrogen methylphosphonate ammoniate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethylphenyl hydrogen methylphosphonate ammoniate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of organophosphorus compounds, which have been extensively studied for their biological and chemical properties.
Wirkmechanismus
4-ethylphenyl hydrogen methylphosphonate ammoniate acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and ultimately lead to paralysis and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethylphenyl hydrogen methylphosphonate ammoniate are primarily related to its ability to inhibit the activity of acetylcholinesterase. This can lead to a range of symptoms, including muscle weakness, respiratory distress, and convulsions. In severe cases, it can lead to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-ethylphenyl hydrogen methylphosphonate ammoniate in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the main limitations of using this compound is its toxicity, which means that it must be handled with care and appropriate safety measures must be taken.
Zukünftige Richtungen
There are several future directions for research on 4-ethylphenyl hydrogen methylphosphonate ammoniate. One area of interest is the development of new organophosphorus compounds that have improved properties for various applications, such as catalysis, materials science, and drug discovery. Another area of interest is the development of new antidotes for organophosphate poisoning, which could potentially save many lives in the event of a chemical attack or accidental exposure. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-ethylphenyl hydrogen methylphosphonate ammoniate, which could lead to new insights into the role of acetylcholinesterase in various biological processes.
Synthesemethoden
The synthesis of 4-ethylphenyl hydrogen methylphosphonate ammoniate is a multistep process that involves the reaction of 4-ethylphenol with phosphorus oxychloride to form 4-ethylphenyl methylphosphonate. This intermediate is then reacted with hydrogen chloride to form 4-ethylphenyl hydrogen methylphosphonate. Finally, the reaction of 4-ethylphenyl hydrogen methylphosphonate with ammonium hydroxide produces 4-ethylphenyl hydrogen methylphosphonate ammoniate.
Wissenschaftliche Forschungsanwendungen
4-ethylphenyl hydrogen methylphosphonate ammoniate has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. In medicine, this compound has been studied for its potential use as an antidote for organophosphate poisoning. In materials science, this compound has been used as a precursor for the synthesis of various organophosphorus compounds, which have been extensively studied for their potential applications in catalysis, materials science, and drug discovery.
Eigenschaften
IUPAC Name |
azanium;(4-ethylphenoxy)-methylphosphinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O3P.H3N/c1-3-8-4-6-9(7-5-8)12-13(2,10)11;/h4-7H,3H2,1-2H3,(H,10,11);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXCROGGEJYDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OP(=O)(C)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azanium;(4-ethylphenoxy)-methylphosphinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5110096.png)

![9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5110111.png)
![3-[1-(3-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5110127.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5110147.png)
![2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5110154.png)

![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110171.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)
![ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate](/img/structure/B5110177.png)
![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)